

In Silico Modeling of CEP-5214 Binding to VEGFR Kinases: A Technical Guide

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Compound of Interest

Compound Name: CEP-5214

Cat. No.: B1684110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for studying the binding of **CEP-5214** to its primary targets, the Vascular Endothelial Growth Factor Receptors (VEGFRs). **CEP-5214** is a potent, low-nanomolar pan-inhibitor of human VEGFR tyrosine kinases, demonstrating significant potential in targeting angiogenesis. Due to the discontinuation of its development, publicly available in silico binding studies are scarce. This guide, therefore, outlines a robust, state-of-the-art computational approach to elucidate its binding mechanism, leveraging available structural and bioactivity data.

Quantitative Data Summary

CEP-5214 exhibits high affinity for VEGFR family members. The available inhibitory activity data is summarized in the table below. A broader kinase selectivity profile would provide a more complete understanding of its off-target effects.

Target Kinase	IC50 (nM)	Reference
VEGFR-1 / FLT-1	16	[1]
VEGFR-2 / KDR	8	[1]
VEGFR-3 / FLT-4	4	[1]

Table 1: Inhibitory Activity of **CEP-5214** against VEGFR Kinases.

CEP-5214 has also been shown to be selective against a panel of other kinases including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK[1].

Experimental Protocols

Accurate in silico modeling is predicated on high-quality experimental data. The following section details a generalized protocol for determining the inhibitory activity of compounds like **CEP-5214** against VEGFR kinases, which is essential for validating computational predictions.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of VEGFR-2 phosphorylation.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Stop solution (e.g., 2 N H₂SO₄)
- 96-well microtiter plates

Procedure:

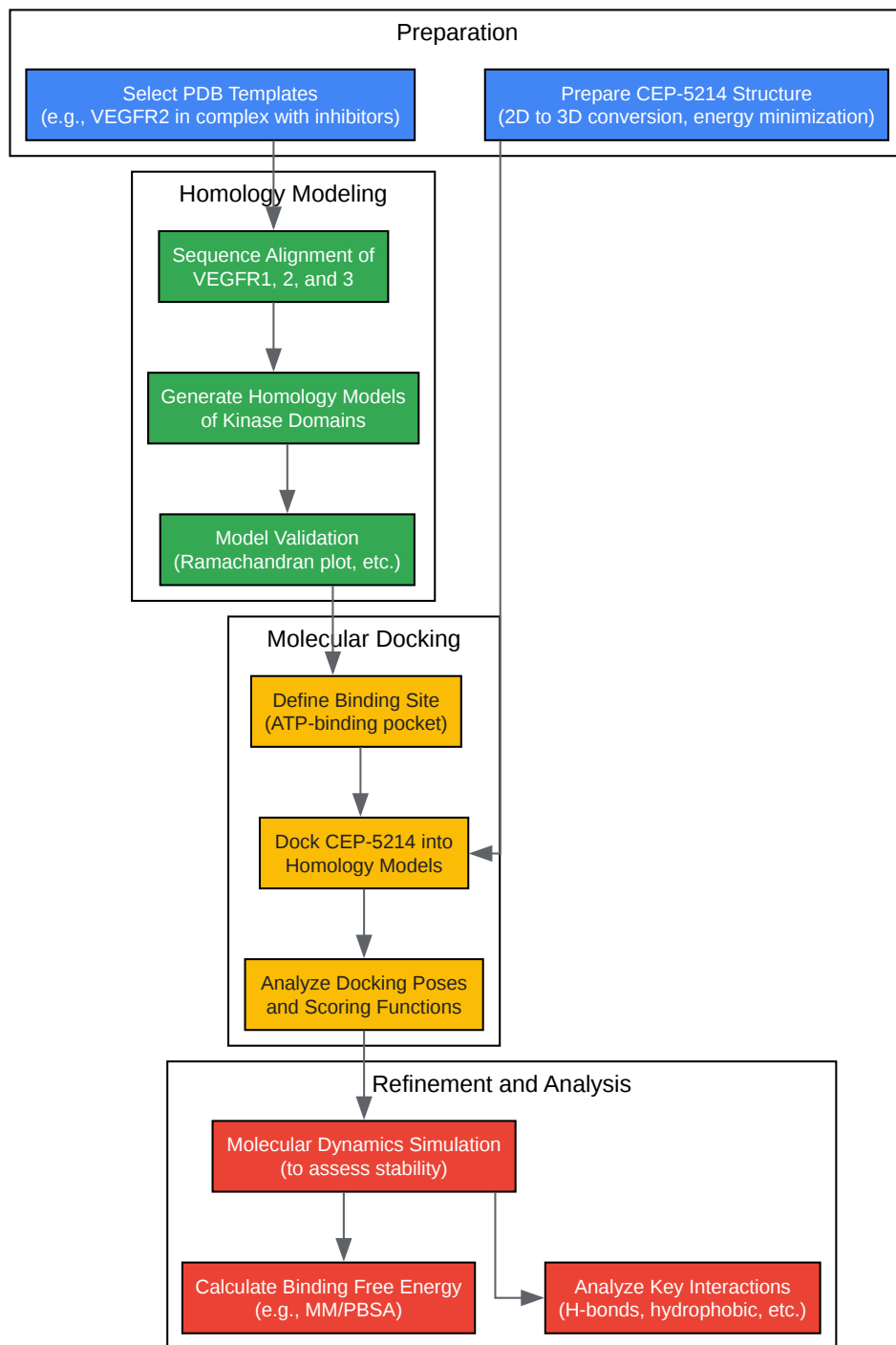
- Substrate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

- **Blocking:** Wash the wells with a suitable wash buffer and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
- **Compound Preparation:** Prepare serial dilutions of **CEP-5214** in the assay buffer.
- **Kinase Reaction:** Add the recombinant VEGFR-2 kinase to the wells, followed by the different concentrations of **CEP-5214**. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** Wash the wells and add the anti-phosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated substrate.
- **Signal Development:** Wash away the unbound antibody and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
- **Stopping the Reaction:** Stop the reaction by adding the stop solution.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

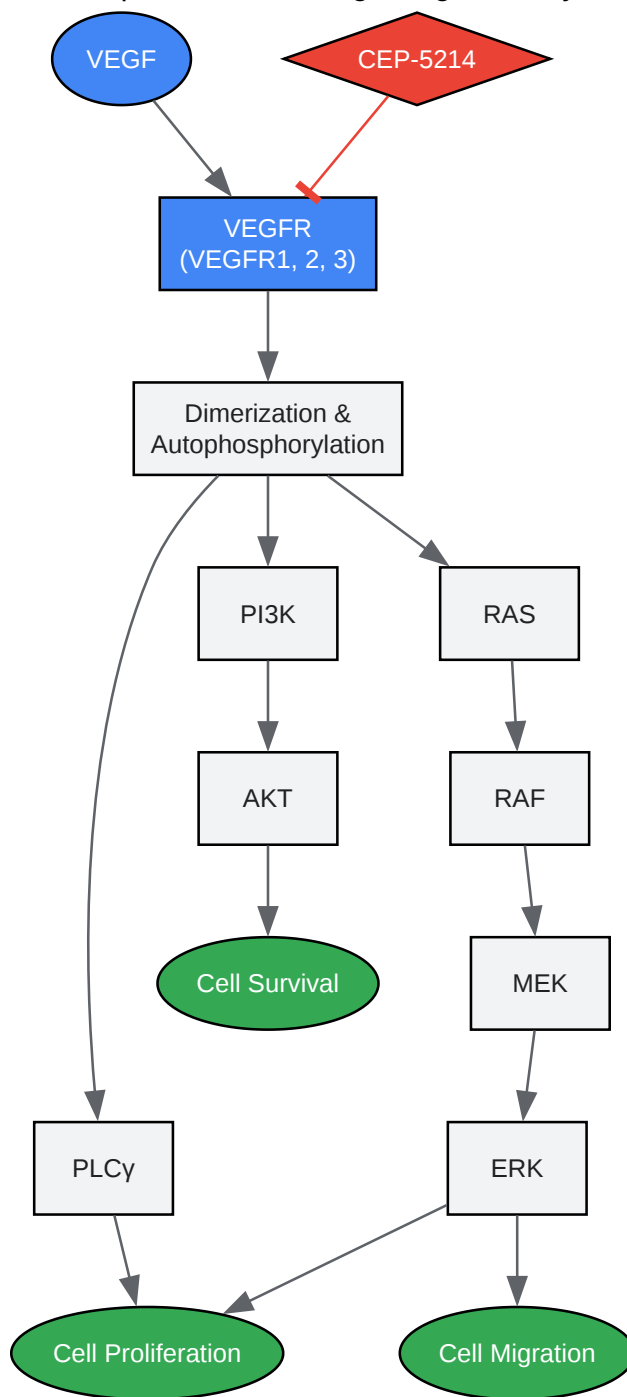
In Silico Modeling Workflow

In the absence of a co-crystal structure of **CEP-5214** bound to a VEGFR kinase, a homology modeling and molecular docking approach is proposed. This workflow will predict the binding mode and interactions of **CEP-5214** within the ATP-binding pocket of the VEGFR kinases.

In Silico Modeling Workflow for CEP-5214



Simplified VEGFR Signaling Pathway

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References

- 1. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of CEP-5214 and its dimethylglycine ester prodrug clinical candidate CEP-7055 - PubMed [pubmed.ncbi.nlm.nih.gov]
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